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Technical Support Center: Troubleshooting RNA
Extraction
Welcome to our technical support center. This resource is designed to help researchers,

scientists, and drug development professionals troubleshoot common issues encountered

during RNA extraction, particularly when using guanidinium-based methods.

Frequently Asked Questions (FAQs)
Q1: What is the significance of the 260/230 ratio in RNA quality assessment?

The 260/230 ratio is a crucial indicator of RNA purity. It is determined by measuring the

absorbance of the RNA sample at 260 nm and 230 nm. A high-quality RNA sample should have

a 260/230 ratio of approximately 2.0-2.2.[1][2][3] A low ratio suggests the presence of

contaminants that absorb light at 230 nm.

Q2: What are the common causes of a low 260/230 ratio in RNA extracted with guanidinium-

based reagents?

A low 260/230 ratio is most commonly caused by contamination with guanidinium salts, such

as guanidinium thiocyanate or guanidinium hydrochloride, which are chaotropic agents

present in lysis buffers.[4][5][6][7] Other potential contaminants that absorb at 230 nm include

phenol, carbohydrates, and peptides.[2][5][6]
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Q3: What is an acceptable 260/230 ratio for downstream applications?

While an ideal 260/230 ratio is around 2.0-2.2, the acceptable lower limit can depend on the

specific downstream application.[1][5] For sensitive applications like qPCR and RNA

sequencing, a ratio above 1.8 is often recommended.[7][8] However, some studies suggest that

even with a lower ratio, downstream applications may not be significantly inhibited, though it is

advisable to proceed with caution.[5][9]

Q4: How does a low 260/230 ratio affect downstream experiments?

Contaminants that cause a low 260/230 ratio can inhibit enzymes used in downstream

applications. For instance, residual guanidinium salts can inhibit reverse transcriptase and

polymerases, leading to inaccurate results in RT-qPCR and RNA sequencing.[4][9][10] Phenol

contamination can also inhibit enzymatic reactions.[11]

Troubleshooting Guide for Low 260/230 Ratio
If you are experiencing a low 260/230 ratio in your RNA samples, follow this troubleshooting

guide to identify the potential cause and implement corrective actions.

Data Presentation: Interpreting Spectrophotometer
Readings
Properly interpreting your spectrophotometer readings is the first step in troubleshooting. The

following table summarizes ideal and problematic absorbance ratios.

Ratio Ideal Value Low Value

Potential
Contaminants
Indicated by Low
Value

260/230 2.0 - 2.2 < 1.8

Guanidinium salts,

Phenol,

Carbohydrates,

Peptides[1][2][4][5][6]

260/280 ~2.0 < 1.8
Protein, Phenol[1][2]

[3]
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Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low 260/230 ratio.
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Caption: Troubleshooting workflow for a low 260/230 ratio.

Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.

Protocol 1: Additional Ethanol Wash
This protocol is recommended if residual salt contamination is suspected.

To the RNA pellet obtained after isopropanol precipitation, add 1 mL of 70-80% ethanol

(prepared with RNase-free water).

Vortex briefly to dislodge the pellet.

Centrifuge at ≥12,000 x g for 5 minutes at 4°C.
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Carefully discard the supernatant.

Repeat steps 1-4 for a second wash.

After the final wash, briefly centrifuge the tube and remove any residual ethanol with a fine

pipette tip.

Air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 2: RNA Re-precipitation
This method is effective for removing various contaminants, including guanidinium salts and

phenol.[9][12]

Bring the volume of your RNA sample to 100 µL with RNase-free water.

Add 0.1 volumes (10 µL) of 3 M sodium acetate (pH 5.2).

Add 2.5-3 volumes (250-300 µL) of ice-cold 100% ethanol.

Mix thoroughly and incubate at -20°C for at least 1 hour.

Centrifuge at ≥12,000 x g for 20-30 minutes at 4°C.

Carefully discard the supernatant.

Wash the pellet twice with 1 mL of 70% ethanol as described in Protocol 1.

Air-dry the pellet and resuspend in RNase-free water.

Guanidinium Thiocyanate-Phenol-Chloroform RNA
Extraction Workflow
The following diagram outlines the key steps in a standard guanidinium-based RNA extraction

protocol. Understanding this workflow can help identify steps where contamination may be

introduced.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1211019?utm_src=pdf-body
https://www.researchgate.net/post/Can_low_260_230_ratio_in_RNA_extraction_interfere_with_qPCR_or_RT-PCR_result
https://www.reddit.com/r/labrats/comments/xiz1iw/how_can_i_improve_my_260230_ratio_for_my_isolated/
https://www.benchchem.com/product/b1211019?utm_src=pdf-body
https://www.benchchem.com/product/b1211019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis

Phase Separation

RNA Precipitation

Washing and Resuspension

Homogenize Sample in
Guanidinium-based Lysis Buffer

Add Chloroform, Mix, and Centrifuge

Transfer Aqueous Phase
(contains RNA)

Interphase and Organic Phase
(contain DNA and proteins)

Add Isopropanol and Centrifuge

RNA Pellet Formation

Wash Pellet with 70-80% Ethanol

Air-Dry Pellet

Resuspend in RNase-free Water

Click to download full resolution via product page

Caption: Standard workflow for guanidinium-based RNA extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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